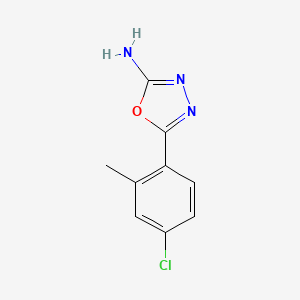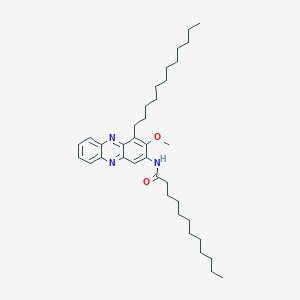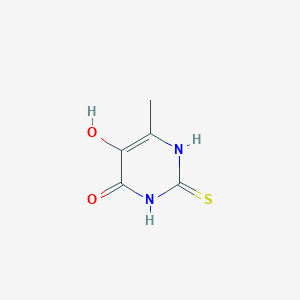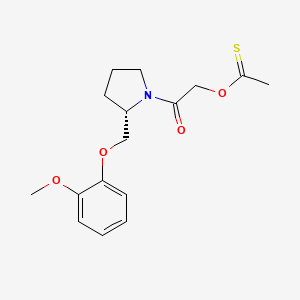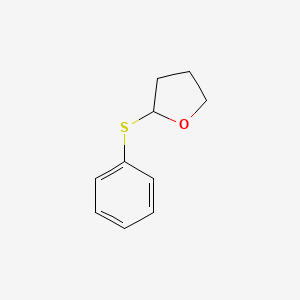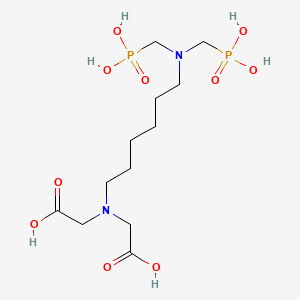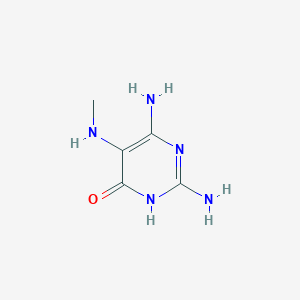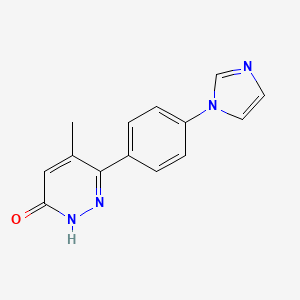
2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-6-methylpyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4N4O It features a pyrazine ring substituted with formyl, methyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with formylating agents under controlled conditions. One common method involves the use of formamide as a formylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-formyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 5-carboxy-6-methylpyrazine-2,3-dicarbonitrile.
Reduction: 5-formyl-6-methylpyrazine-2,3-diamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
- 5-amino-6-methylpyrazine-2,3-dicarbonitrile
- 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile
Uniqueness
5-formyl-6-methylpyrazine-2,3-dicarbonitrile is unique due to the presence of both formyl and dicarbonitrile groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
192933-54-3 |
|---|---|
Molecular Formula |
C8H4N4O |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5-formyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H4N4O/c1-5-8(4-13)12-7(3-10)6(2-9)11-5/h4H,1H3 |
InChI Key |
IGVGQLCDVREGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


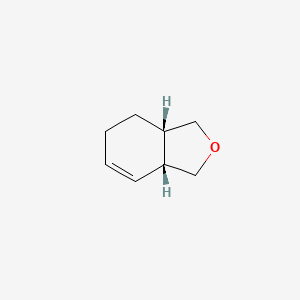
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
